molecular formula C14H14O3 B2471271 2-(7-methoxynaphthalen-2-yl)propanoic Acid CAS No. 35697-51-9

2-(7-methoxynaphthalen-2-yl)propanoic Acid

Cat. No. B2471271
CAS RN: 35697-51-9
M. Wt: 230.263
InChI Key: MIJUDPHTZVRTNN-UHFFFAOYSA-N
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Description

“2-(7-methoxynaphthalen-2-yl)propanoic Acid” is also known as Naproxen . It is a member of the aryl acetic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) and has been used as an over-the-counter analgesic, anti-inflammatory, and antipyretic agent for decades .


Synthesis Analysis

The synthesis of this compound involves the reaction of naproxenoyl chloride with different amino compounds . The structure of the synthesized compounds was established based on spectral data . The binding interaction increased after the introduction of an acidic fragment to the parent compound .


Molecular Structure Analysis

The molecular structure of this compound involves a carboxylate group as a bidentate ligand . The stretching vibration bands of metal-oxygen complexes appear in the region (478-420)cm- .


Chemical Reactions Analysis

The chemical reactivity of this compound is determined by the frontier molecular orbitals, which can decide the interaction route of the molecule with the media . The compounds tested had good oral bioavailability without any carcinogenesis effect .


Physical And Chemical Properties Analysis

The thermal behavior of Naproxen was investigated using thermoanalytical techniques . After melting, if the sample is submitted to an isotherm, it evaporates . Naproxen melts at 153.5 °C .

Mechanism of Action

Naproxen is a COX-1 and COX-2 inhibitor with IC50s of 8.72 and 5.15 μM, respectively . This inhibition of the cyclo-oxygenase enzymes, which catalyze the production of prostaglandins, is responsible for its anti-inflammatory, anti-thermic, and analgesic action .

Safety and Hazards

Naproxen is classified as having acute toxicity if swallowed, causing serious eye irritation, skin irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child and causes damage to organs .

Future Directions

The future directions of research on this compound could involve the synthesis of safer NSAID agents based on peptide derivatives . The synthesized compounds have shown negligible ulcerogenic effects and may be considered safer drugs than naproxen for treating inflammatory conditions .

properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)11-4-3-10-5-6-13(17-2)8-12(10)7-11/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJUDPHTZVRTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxynaphthalen-2-yl)propanoic Acid

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